3-(2,4-Dichlorophenyl)butan-1-amine
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Overview
Description
3-(2,4-Dichlorophenyl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine backbone substituted with a 2,4-dichlorophenyl group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown activity against proteins involved in the life cycle of trypanosoma cruzi .
Biochemical Pathways
Related compounds have been shown to impact the life cycle of trypanosoma cruzi .
Pharmacokinetics
A structurally similar compound was found to have an alignment between permeability and hepatic clearance, although it presented low metabolic stability .
Result of Action
Related compounds have shown effectiveness against trypomastigotes, a form of trypanosoma cruzi .
Biochemical Analysis
Biochemical Properties
They can act as bases, accepting protons and forming ammonium ions . They can also undergo nucleophilic substitution reactions
Cellular Effects
The cellular effects of 3-(2,4-Dichlorophenyl)butan-1-amine are also not well-studied. Amines can influence cell function in several ways. For instance, they can affect cell signaling pathways and gene expression
Molecular Mechanism
Amines can interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation . They can also induce changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Amines can undergo phase I metabolic reactions, which introduce a hydrophilic group into the molecule, facilitating phase II reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)butan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with butan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)propan-1-amine
- 3-(2,4-Dichlorophenyl)pentan-1-amine
- 3-(2,4-Dichlorophenyl)hexan-1-amine
Uniqueness
3-(2,4-Dichlorophenyl)butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential for various applications compared to similar compounds with different chain lengths or substituents.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-7(4-5-13)9-3-2-8(11)6-10(9)12/h2-3,6-7H,4-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGEIPMNNESGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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